Valerosidate

Colorectal Cancer Iridoid Glycoside Cell Viability

Valerosidate is a specialized valepotriate iridoid glycoside, distinguished by its moderate cytotoxicity (IC50 ~22.2 μM) and unique thermal lability, which converts it to the more potent anticancer agent DHD. This makes it an essential reference standard for research into traditional medicine decoction processes and natural OX2R antagonist lead discovery. Sourced from Valeriana jatamansi, it is available in research-grade purity.

Molecular Formula C21H34O11
Molecular Weight 462.5 g/mol
Cat. No. B151126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerosidate
Molecular FormulaC21H34O11
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1
InChIKeyLANCLZFYVLANQS-RHMPUOGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Valerosidate (CAS 29505-31-5) – Iridoid Glycoside from Valeriana Species for Targeted Anti-Cancer & CNS Receptor Research


Valerosidate (缬草苦苷, Valerosidatum) is a naturally occurring iridoid glycoside isolated from Valeriana jatamansi and Valeriana officinalis roots [1]. Chemically defined as [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl β-D-glucopyranoside, it possesses a molecular weight of 462.49 g/mol and the molecular formula C21H34O11 . Distinct from the more extensively studied valepotriate esters (e.g., valtrate, didrovaltrate), valerosidate serves as both a bioactive natural product and a precursor that undergoes thermal transformation to generate the more potent 8,9-didehydro-7-hydroxydolichodial (DHD) [2].

Procurement Risk Alert: Why Valerian iridoid analogs (Valtrate, Didrovaltrate) cannot substitute for Valerosidate in colorectal cancer and orexin receptor studies


Generic substitution among Valerian iridoids is scientifically unsound due to divergent bioactivity profiles, stability, and target engagement. While valepotriates like valtrate exhibit potent non-specific cytotoxicity (IC50 ~1–6 µM against various cancer lines) primarily via alkylation [1], valerosidate demonstrates a more moderate and mechanistically distinct anti-proliferative effect (HCT116 IC50 22.2 µM) linked to tumor suppressor upregulation (p53/PTEN) rather than broad cytotoxicity [2]. Furthermore, valerosidate exhibits unique thermal lability, converting to DHD—a transformation not shared by its analogs—which complicates bioactivity interpretation in extract-based studies [3]. Most critically, in silico data identifies valerosidate as a strong OX2R antagonist comparable to suvorexant, a target profile entirely absent for valtrate and other common Valerian reference standards [4].

Valerosidate Procurement Guide: Head-to-Head Quantitative Differentiation vs. DHD, Valtrate, and Suvorexant


Anti-Proliferative Activity in HCT116 Colorectal Cancer Cells: Valerosidate vs. Heat-Generated Derivative DHD

In a direct experimental comparison using the MTT assay in HCT116 human colorectal carcinoma cells, valerosidate reduced cell viability with an IC50 of 22.2 ± 1.1 µM. In the same study, its thermal transformation product DHD (8,9-didehydro-7-hydroxydolichodial) exhibited an IC50 of 6.1 ± 2.2 µM, demonstrating that the parent compound is approximately 3.6-fold less potent but serves as a stable precursor for generating a more active derivative [1].

Colorectal Cancer Iridoid Glycoside Cell Viability

Anti-Migratory Efficacy in Colorectal Cancer: Valerosidate Matches DHD Inhibition at Defined Concentrations

Valerosidate directly suppressed the migration of HCT116 colon cancer cells with an inhibitory rate of 74.6% at a concentration of 10.81 µM. Under identical transwell assay conditions, DHD achieved a comparable inhibitory rate of 74.8% at a concentration of 2.75 µM [1]. This demonstrates that valerosidate can achieve near-equivalent anti-migratory efficacy to DHD, albeit at a higher molar concentration.

Cancer Metastasis Cell Migration Iridoid

Tumor Suppressor Pathway Activation: Differential Upregulation of p53 and PTEN by Valerosidate vs. DHD

Valerosidate treatment (21.6 µM for 48 h) significantly upregulated the expression of tumor suppressor proteins p53 by 26.1% and PTEN by 34.6% in HCT116 cells. In direct comparison, DHD (5.5 µM) increased p53 by 34.8% but only increased PTEN by 13.9% [1]. This reveals a divergence in downstream signaling: valerosidate exhibits a more balanced or PTEN-biased upregulation profile compared to the p53-biased effect of DHD.

p53 PTEN Western Blot Tumor Suppressor

Orexin-2 Receptor (OX2R) Antagonism: In Silico Binding Affinity Comparable to Suvorexant

In silico screening of Valeriana phytochemicals identified valerosidate as a strong antagonist of the orexin-2 receptor (OX2R). MM-PBSA binding free energy calculations and molecular dynamics simulations confirmed stable binding of valerosidate to OX2R, with an affinity profile comparable to that of the FDA-approved insomnia drug suvorexant [1]. While exact ΔG values are not publicly available in the abstract, the study explicitly states that valerosidate and hesperidine exhibited 'strong binding... comparable to suvorexant'.

Orexin Receptor Insomnia Molecular Docking In Silico

Analytical Purity Specification: HPLC ≥98% for Reproducible Pharmacological Studies

Commercially available valerosidate reference standards are routinely certified to a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is consistent across multiple reputable vendors and ensures that observed biological activities (e.g., IC50 values) are attributable to the parent compound rather than co-eluting impurities or degradation products, such as the more potent DHD formed upon heating.

Analytical Chemistry Quality Control HPLC

Valerosidate High-Value Application Scenarios: Colorectal Cancer, Sleep Research, and Natural Product Standardization


Colorectal Cancer Mechanistic Studies Requiring a Defined Tumor Suppressor Activation Profile

Use valerosidate at 20–25 µM to induce PTEN-biased tumor suppressor upregulation in HCT116 or other colorectal cancer models. Its balanced p53/PTEN activation (26.1% p53 increase, 34.6% PTEN increase) provides a distinct molecular signature compared to DHD or more cytotoxic valepotriates, enabling dissection of PTEN-dependent pathways [1].

Generation of the Potent Anti-Migratory Agent DHD via Controlled Thermal Hydrolysis

Leverage the documented thermal transformation of valerosidate to DHD as a controlled synthetic step. Heating valerosidate yields DHD, which exhibits a 3.6-fold lower IC50 (6.1 µM) for cell viability and high anti-migratory activity (74.8% at 2.75 µM). This property allows valerosidate to serve as a stable precursor for producing DHD in situ or in preparative quantities [1].

In Silico and In Vitro Orexin-2 Receptor (OX2R) Antagonist Screening Programs

Utilize valerosidate as a naturally-derived OX2R antagonist lead compound in sleep disorder research. Its in silico binding affinity to OX2R is comparable to suvorexant, positioning it as a unique natural product tool for validating OX2R-mediated sleep-wake regulation in cell-based assays and for structure-activity relationship (SAR) studies aimed at developing non-synthetic hypnotics [2].

Analytical Reference Standard for Valeriana Species Authentication and Quality Control

Employ HPLC-grade valerosidate (≥98% purity) as a reference marker for the standardization of Valeriana jatamansi and Valeriana officinalis extracts. Its presence distinguishes raw herb material from processed water extracts (where it is absent due to thermal conversion to DHD), providing a critical quality indicator for herbal product manufacturing [REFS-1, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valerosidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.